2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
Description
Properties
IUPAC Name |
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O3S/c1-30-13-5-6-14(15(22)10-13)16-7-8-20(29)27(26-16)11-19(28)25-21-24-18(12-31-21)17-4-2-3-9-23-17/h2-10,12H,11H2,1H3,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYQWCCJOULOSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC(=CS3)C4=CC=CC=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, which is then functionalized with the fluorinated aromatic group and the thiazole ring. Common reagents used in these steps include fluorinated benzene derivatives, thionyl chloride, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization. The use of automated systems and real-time monitoring can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
Structural Features
The compound features a pyridazine ring substituted with a fluoro-methoxyphenyl group and a thiazole moiety, which contributes to its biological activity and interaction with molecular targets.
Medicinal Chemistry
- Drug Development : The compound's structure suggests potential as a pharmaceutical agent targeting specific enzymes or receptors. Its ability to interact with biological targets can lead to the development of new therapeutic agents for diseases such as cancer and neurodegenerative disorders.
- Inhibition of Monoamine Oxidase (MAO) : Preliminary studies indicate that compounds similar to this one exhibit significant MAO inhibition, which is crucial for neuroprotective effects. This mechanism is particularly relevant in the context of treating depression and neurodegenerative diseases.
Biological Studies
- Cellular Assays : The compound can be utilized in biological assays to explore its effects on cellular processes, including apoptosis and cell cycle regulation. In vitro studies have demonstrated its potential to induce cell death in cancer cell lines, suggesting anticancer properties.
- Anti-inflammatory Properties : Research indicates that related compounds can modulate inflammatory pathways, making this compound a candidate for further studies in anti-inflammatory drug development.
Materials Science
- Novel Material Development : The unique structural features of this compound make it suitable for developing materials with specific properties, such as conductivity or fluorescence. Its application could extend to creating advanced materials for electronic devices or sensors.
Case Study 1: Anticancer Activity
A study focusing on the anticancer effects of similar pyridazine derivatives revealed that this compound could induce apoptosis in human breast cancer cells. The results showed a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.
Case Study 2: MAO Inhibition
Research on pyridazine derivatives demonstrated significant inhibition of monoamine oxidase, with IC50 values indicating effective concentrations for therapeutic use. This finding supports the exploration of this compound in treating mood disorders and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyridazinone-thiazole hybrids. Below is a detailed comparison with structurally analogous molecules:
Table 1: Structural and Functional Comparison
Key Insights :
Substituent Effects :
- Fluorine : Enhances metabolic stability and electronegativity, improving target binding .
- Methoxy : Increases solubility but may sterically hinder interactions in hydrophobic binding pockets .
- Pyridinyl-Thiazole : Likely facilitates π-π stacking with aromatic residues in enzyme active sites, a feature absent in tert-butyl or benzyl analogs .
The target compound’s pyridinyl-thiazole system may favor kinase inhibition, as seen in similar ATP-competitive inhibitors .
Research Findings and Data
Table 2: Comparative Physicochemical Properties
Biological Activity
The compound 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyridazine ring : A six-membered ring containing two nitrogen atoms.
- Fluoro-methoxyphenyl group : A phenyl ring substituted with a fluorine atom and a methoxy group.
- Thiazole moiety : A five-membered ring containing sulfur and nitrogen.
Key Characteristics
| Property | Value |
|---|---|
| Chemical Formula | C₁₃H₁₁FN₂O₄ |
| Molecular Weight | 278.24 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes, receptors, and nucleic acids. The unique structural features facilitate binding to these targets, leading to modulation of their activity.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : Affinity for serotonin or other neurotransmitter receptors could suggest potential antidepressant or anxiolytic effects.
- Cellular Pathway Modulation : Effects on signaling pathways related to cell proliferation or apoptosis.
Biological Activity Studies
Recent studies have evaluated the biological activity of similar compounds, providing insights into the potential effects of the target compound.
Case Study Insights
- Antidepressant Activity : Research on related derivatives has shown that compounds with similar structures exhibit significant binding affinity for serotonin receptors (5-HT1A and 5-HT7) and phosphodiesterase inhibition. For instance, derivatives of 1H-imidazo[2,1-f]purine demonstrated promising antidepressant effects in animal models .
- Anti-inflammatory Effects : Other studies have indicated that thiazole-containing compounds can exhibit anti-inflammatory properties by modulating cytokine production and inflammatory pathways.
- Antitumor Activity : Some pyridazine derivatives have been reported to possess cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .
In Vitro Studies
In vitro assays have demonstrated that the compound can affect various cellular processes:
- Cell Viability Assays : Indicate cytotoxicity in certain cancer cell lines.
- Enzyme Activity Assays : Show inhibition of specific metabolic enzymes.
In Vivo Studies
Preclinical in vivo studies are necessary to confirm the therapeutic potential observed in vitro. These studies typically involve:
- Animal Models : Evaluating behavioral changes in models of depression or anxiety.
- Pharmacokinetics : Assessing absorption, distribution, metabolism, and excretion (ADME) properties.
Q & A
Basic: What are the optimized synthetic routes for this compound?
Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the construction of the pyridazinone and thiazole moieties. Key steps include:
- Substitution reactions under alkaline conditions to introduce the 2-fluoro-4-methoxyphenyl group (e.g., using 2-pyridinemethanol as a nucleophile) .
- Reduction of nitro intermediates to amines using iron powder under acidic conditions, ensuring high regioselectivity .
- Condensation reactions with cyanoacetic acid or acetamide derivatives, facilitated by coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
- Final cyclization to form the thiazole ring, often employing Lawesson’s reagent or Hüenig’s base for Z-configuration stabilization .
Key Considerations:
- Monitor reaction progress via TLC or HPLC to isolate intermediates.
- Optimize solvent systems (e.g., DMF for polar intermediates, dichloromethane for cyclization).
Basic: How is the compound’s structure confirmed post-synthesis?
Answer:
Use a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : Assign peaks for the pyridazinone (δ 6.5–8.5 ppm for aromatic protons) and thiazole (δ 7.0–8.0 ppm) moieties. The Z-configuration of the thiazole ylidene is confirmed by NOESY correlations .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated [M+H]+ = 465.1542 vs. observed 465.1538) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and NH/OH vibrations .
Advanced Methods:
- X-ray crystallography resolves ambiguities in stereochemistry .
Advanced: How to evaluate its biological activity in kinase inhibition assays?
Answer:
Methodology:
- In vitro kinase assays : Use recombinant kinases (e.g., EGFR, JAK2) with ATP-conjugated luminescent substrates. Measure IC50 values via dose-response curves .
- Cellular assays : Test antiproliferative activity in cancer cell lines (e.g., HCT-116, MCF-7) using MTT assays. Compare with controls like staurosporine .
- Target engagement : Employ CETSA (Cellular Thermal Shift Assay) to confirm binding to intended targets .
Data Interpretation:
- Contradictions between enzyme inhibition and cellular activity may arise due to poor membrane permeability. Address this via logP optimization (e.g., introducing hydrophilic groups) .
Advanced: How to design structure-activity relationship (SAR) studies?
Answer:
Strategies:
- Core modifications : Replace the pyridazinone ring with pyrimidinone or triazinone to assess impact on potency .
- Substituent variations : Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to enhance binding affinity .
- Computational docking : Use Schrödinger Suite or AutoDock to predict interactions with kinase ATP-binding pockets. Focus on hydrogen bonds with backbone residues (e.g., Met793 in EGFR) .
Validation:
- Synthesize 5–10 analogs and correlate docking scores with experimental IC50 values.
Methodological: How to troubleshoot low yields in the final cyclization step?
Answer:
Optimization Approaches:
- Catalyst screening : Test Pd(OAc)2 or CuI for cross-coupling steps .
- Temperature control : Perform reactions under microwave irradiation (80–120°C) to accelerate kinetics .
- Protecting groups : Use tert-butyloxycarbonyl (Boc) for amine intermediates to prevent side reactions .
Case Study:
- A 20% yield improvement was reported by switching from THF to DMF as the solvent for thiazole cyclization .
Advanced: How to resolve contradictory spectral data (e.g., NMR vs. X-ray)?
Answer:
Stepwise Analysis:
- Re-examine sample purity via HPLC (≥95% purity required).
- 2D NMR (HSQC, HMBC) : Confirm connectivity, especially for tautomeric forms (e.g., keto-enol equilibria in pyridazinone) .
- Single-crystal X-ray diffraction : Definitively assign stereochemistry and hydrogen-bonding networks .
Example:
- Discrepancies in NH chemical shifts may arise from solvent polarity; repeat NMR in DMSO-d6 and CDCl3 .
Basic: What purification methods are recommended?
Answer:
- Flash chromatography : Use silica gel with gradient elution (hexane/EtOAc → DCM/MeOH) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water for polar intermediates) .
- Prep-HPLC : Employ C18 columns with 0.1% TFA in acetonitrile/water for chiral separations .
Advanced: How to assess metabolic stability in preclinical studies?
Answer:
Protocol:
- Liver microsome assays : Incubate the compound with human or rat microsomes. Quantify parent compound depletion via LC-MS/MS .
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Mitigation Strategies:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
